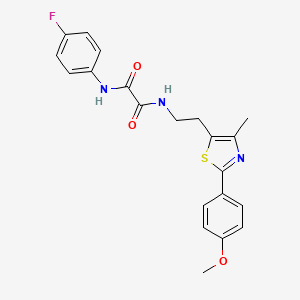

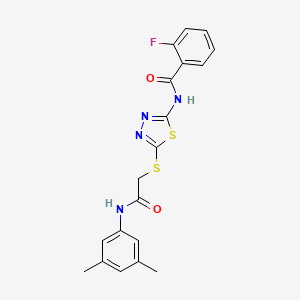

![molecular formula C20H20FN3O4S B2989144 2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-68-0](/img/structure/B2989144.png)

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Development of GABAA Receptor Ligands

Quinoxaline derivatives have been explored for their binding affinity to the GABA_A/benzodiazepine receptor, indicating their potential use in the development of drugs targeting the central nervous system. These compounds demonstrate a range of intrinsic efficacies, from antagonists to full agonists, showcasing the chemical versatility of quinoxaline derivatives for pharmacological applications (Tenbrink et al., 1994).

Synthetic Chemistry and Organic Synthesis

Quinoxalines are pivotal in pharmaceutical research and organic synthesis. Innovative methods for the selective halogenation of quinoxalines have been developed, enhancing the diversification of these compounds for further chemical and pharmaceutical applications (Le et al., 2021). Moreover, environmentally friendly approaches to synthesizing pyrrolo- and indolo[1,2-a]quinoxalines have been reported, emphasizing the importance of green chemistry in the development of biologically important quinoxalines (Preetam & Nath, 2015).

Fluorinated Quinoxaline Derivatives for Anion Sensing

The synthesis of fluorinated quinoxaline derivatives has been explored for their application as neutral anion receptors. These compounds exhibit enhanced affinities and selectivities towards specific anions, such as fluoride, chloride, and dihydrogen phosphate, making them valuable for sensor technologies (Anzenbacher et al., 2000).

Catalysis and Asymmetric Synthesis

Quinoxaline-based ligands have been utilized in rhodium-catalyzed asymmetric hydrogenation, demonstrating excellent enantioselectivities and high catalytic activities. This application underscores the role of quinoxaline derivatives in facilitating stereoselective synthesis, which is crucial for the production of chiral pharmaceuticals (Imamoto et al., 2012).

Antibacterial Research

Quinoxaline derivatives have been investigated for their broad-spectrum antibacterial activities. The synthesis of new fluorinated compounds within the quinoxaline family has led to agents with superior activity against both gram-positive and gram-negative bacteria, highlighting the potential of quinoxaline derivatives in developing new antibiotics (Stefancich et al., 1985).

Eigenschaften

IUPAC Name |

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-2-27-19-8-7-15(11-16(19)21)29(25,26)24-10-9-14(13-24)28-20-12-22-17-5-3-4-6-18(17)23-20/h3-8,11-12,14H,2,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAGDZOMZPMMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)